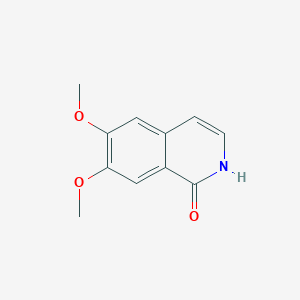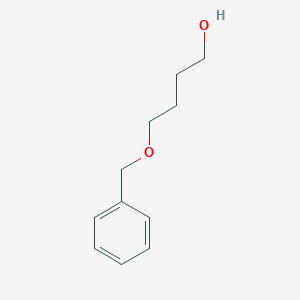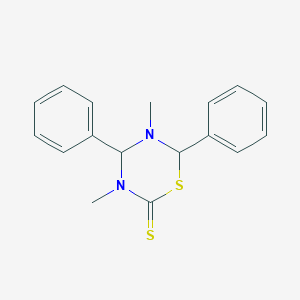
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione (DDTT) is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DDTT is a sulfur-containing compound that exhibits a range of interesting biological activities, making it a promising target for drug development.
Wirkmechanismus
The exact mechanism of action of 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione is not fully understood, but it is believed to act through a variety of mechanisms, including the inhibition of enzymes involved in cell growth and proliferation, and the induction of apoptosis in cancer cells. 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has also been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemische Und Physiologische Effekte
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis in cancer cells, and the disruption of the cell membrane of bacteria and fungi. 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione is its broad range of biological activities, which make it a promising target for drug development. However, one of the limitations of 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of cancer and other diseases, and the exploration of its potential as an antioxidant. Further studies are also needed to fully elucidate the mechanism of action of 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione and to determine its safety and efficacy in vivo.
Synthesemethoden
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione can be synthesized through a variety of methods, including the reaction of thiosemicarbazide with phenylacetic acid, followed by cyclization with acetic anhydride. Other methods include the reaction of 2-phenyl-1,3-thiazolidine-4-one with carbon disulfide and potassium hydroxide, and the reaction of thiosemicarbazide with phenylglyoxylic acid.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties. 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has also been studied for its potential use as an antioxidant, with promising results.
Eigenschaften
CAS-Nummer |
16486-28-5 |
|---|---|
Produktname |
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione |
Molekularformel |
C17H18N2S2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
3,5-dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C17H18N2S2/c1-18-15(13-9-5-3-6-10-13)19(2)17(20)21-16(18)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 |
InChI-Schlüssel |
VWLWUCKZXTYFGA-UHFFFAOYSA-N |
SMILES |
CN1C(N(C(=S)SC1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C(N(C(=S)SC1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Andere CAS-Nummern |
16486-28-5 |
Synonyme |
NIP 200 NIP-200 tetrahydro-3,5-dimethyl-4,6-diphenyl-2H-1,3,5-thiadiazine-2-thione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



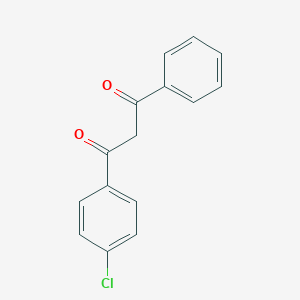
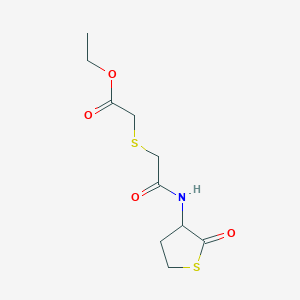
![Trimethyl (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate](/img/structure/B106323.png)

![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
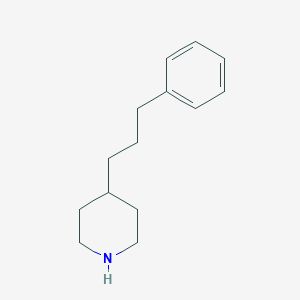
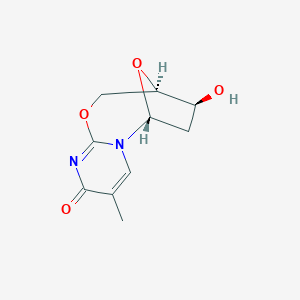
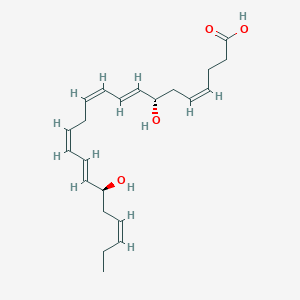
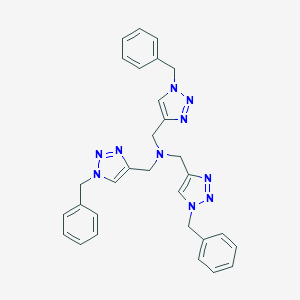
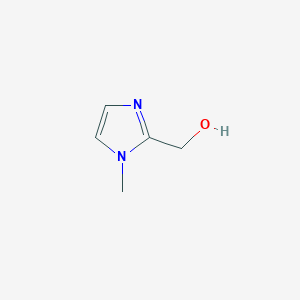
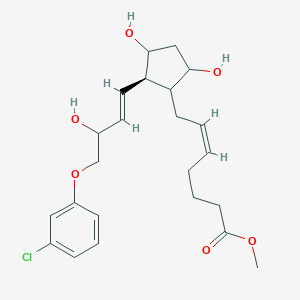
![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)
